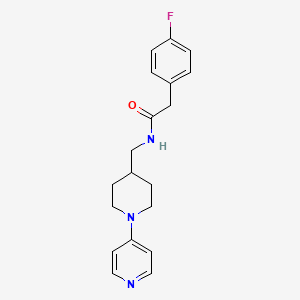
2-(4-fluorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide, also known as FPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Anticancer Activity
Compounds with fluoro-substituted benzo[b]pyran structures, including those related to the queried compound, have been investigated for their anticancer properties. For example, a study demonstrated that certain fluoro-substituted compounds exhibited significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to reference drugs (Hammam et al., 2005).
Aurora Kinase Inhibition for Cancer Treatment
Aurora kinase inhibitors, which may include structures related to the queried compound, have shown promise in treating cancer by inhibiting Aurora A. These compounds are significant due to their potential therapeutic applications in oncology (ヘンリー, 2006).
Anticonvulsant Activity
Some derivatives related to the queried compound have been synthesized and evaluated for their anticonvulsant activity, demonstrating protection in animal models of epilepsy. This highlights their potential application in developing new treatments for epilepsy (Obniska et al., 2015).
Src Kinase Inhibition and Anticancer Activities
Thiazolyl N-benzyl-substituted acetamide derivatives, which share structural motifs with the queried compound, have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These studies aim to better understand the role of certain structural elements in inhibiting Src kinase, a target in cancer therapy (Fallah-Tafti et al., 2011).
Insecticidal Activity
Pyridine derivatives, which may share a similar structure with the queried compound, have been synthesized and evaluated for their toxicity against cowpea aphid, showcasing the potential of such compounds in developing new insecticides (Bakhite et al., 2014).
特性
IUPAC Name |
2-(4-fluorophenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c20-17-3-1-15(2-4-17)13-19(24)22-14-16-7-11-23(12-8-16)18-5-9-21-10-6-18/h1-6,9-10,16H,7-8,11-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOAHAUHZJKJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)F)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(thiophen-2-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2611821.png)

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone](/img/structure/B2611823.png)
![Benzene, [(1E)-4-bromo-1-butenyl]-](/img/structure/B2611824.png)
![3-allyl-2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2611825.png)
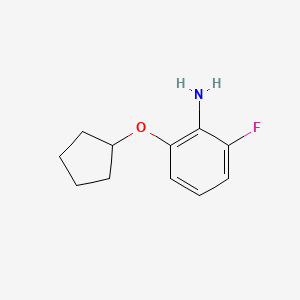
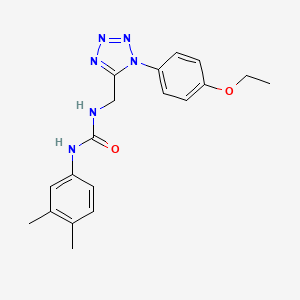
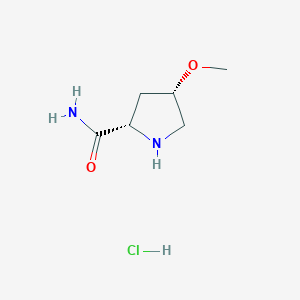
![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2611835.png)
![tert-Butyl 4-[5-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B2611836.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B2611839.png)
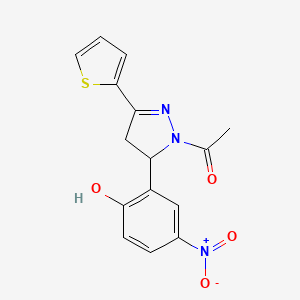
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2611843.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2611844.png)